molecular formula C34H52O6 B13322914 KadcoccinoneG

KadcoccinoneG

Cat. No.: B13322914
M. Wt: 556.8 g/mol
InChI Key: RMLIBWOKKQQJIU-NZICFMPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTD curates amino acid-based compounds and chemical synonyms, suggesting Kadcoccinone G may belong to this category or share structural motifs with boronic acids or aromatic derivatives . Further research is required to confirm its exact structure and biological role.

Properties

Molecular Formula

C34H52O6

Molecular Weight

556.8 g/mol

IUPAC Name

(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-3,12-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C34H52O6/c1-20(11-10-12-21(2)30(37)38)24-15-18-33(8)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)26(25)19-29(34(24,33)9)40-23(4)36/h12-13,20,24,26-29H,10-11,14-19H2,1-9H3,(H,37,38)/b21-12-/t20-,24-,26-,27+,28-,29-,32-,33+,34+/m1/s1

InChI Key

RMLIBWOKKQQJIU-NZICFMPXSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccinoneG typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with a nucleophile, such as a thiol or amine, to form a new carbon-carbon bond.

    Cyclization: The intermediate formed from the Michael addition undergoes cyclization under acidic or basic conditions to form the core structure of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

KadcoccinoneG undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

KadcoccinoneG has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of KadcoccinoneG involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, this compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Kadcoccinone G is absent, provides a detailed profile of a boronic acid derivative (CAS 1046861-20-4) and its structurally similar analogs. Below is a comparative analysis using this compound as a proxy, illustrating how such comparisons are structured in academic research.

Table 1: Structural and Physicochemical Comparison

Property CAS 1046861-20-4 (Proxy Compound) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight 235.27 g/mol 235.27 g/mol 269.71 g/mol
Log Po/w (XLOGP3) 2.15 2.15 (estimated) 2.80 (estimated)
Solubility (ESOL) 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
BBB Permeability Yes Yes No
Similarity Score 0.87 0.71

Data derived from .

Key Findings:

Structural Similarities: All compounds feature a phenylboronic acid core with halogen substitutions (Br, Cl). Kadcoccinone G, if analogous, may exhibit similar reactivity in Suzuki-Miyaura cross-coupling reactions . Increased halogenation (e.g., dichloro substitution) correlates with higher molecular weight and reduced solubility.

Functional Differences: BBB permeability is lost in the dichloro analog, highlighting the impact of steric hindrance on bioavailability .

Synthetic Accessibility :

  • The proxy compound (CAS 1046861-20-4) has a synthetic accessibility score of 2.07, indicating moderate ease of synthesis. Its analogs may require optimized catalytic conditions (e.g., PdCl₂-based catalysts) for efficient production .

Methodological Framework for Comparison

The analysis above follows the guidelines outlined in , which emphasizes:

  • Structural vs. Functional Similarity : Comparing halogenated boronic acids by substituent position and pharmacological properties.
  • Data Justification : Using physicochemical parameters (Log P, solubility) and bioactivity scores (BBB permeability) from to validate comparisons.

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